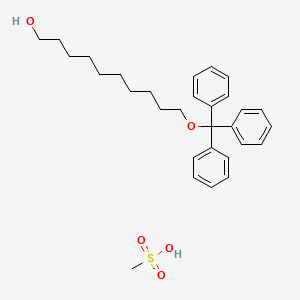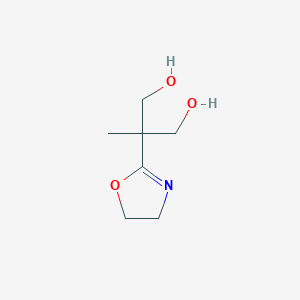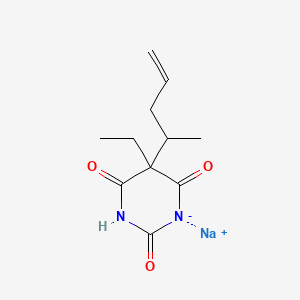
5-Ethyl-5-(1-methyl-3-butenyl)barbituric acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. The starting materials and reagents used in the synthesis are carefully selected to ensure high yield and purity. Common synthetic routes include:
Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethyl and Methyl-Butenyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents.
Sodiooxy Substitution: The final step involves the substitution of a hydroxyl group with a sodiooxy group, typically using sodium hydride or sodium methoxide as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sodiooxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, esters, or other substituted derivatives.
科学的研究の応用
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-Ethyl-5-(1-methyl-3-butenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxyl group instead of a sodiooxy group.
5-Ethyl-5-(1-methyl-3-butenyl)-2-chloro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chloro group instead of a sodiooxy group.
Uniqueness
5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its sodiooxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
64038-19-3 |
|---|---|
分子式 |
C11H15N2NaO3 |
分子量 |
246.24 g/mol |
IUPAC名 |
sodium;5-ethyl-5-pent-4-en-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChIキー |
VHFBPOKVCYITTJ-UHFFFAOYSA-M |
正規SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)C(C)CC=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


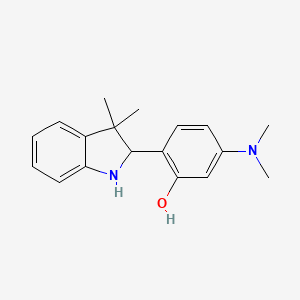
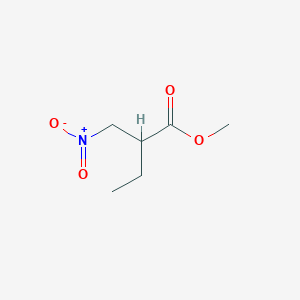
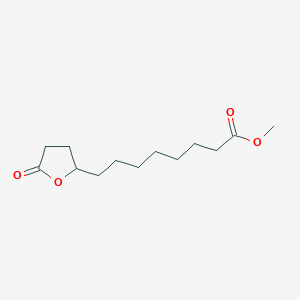
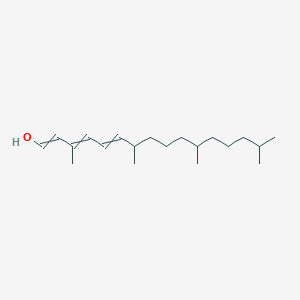
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
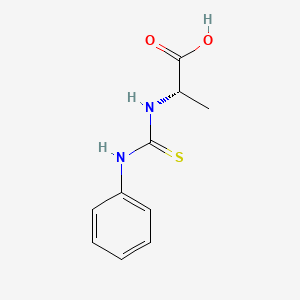
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
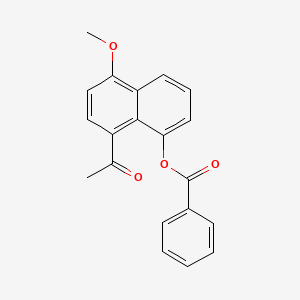
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
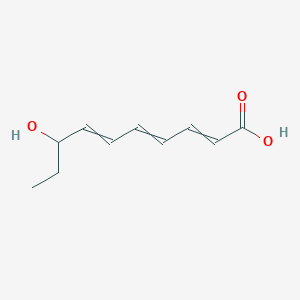
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
